
4-(2-Methoxy-5-methylphenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxy-5-methylphenyl)azetidin-2-one is a chemical compound belonging to the azetidinone family, characterized by a four-membered lactam ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the methoxy and methyl groups on the phenyl ring adds to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methylphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Staudinger synthesis, which involves the reaction of imines with ketenes. For this compound, the precursor imine can be derived from 2-methoxy-5-methylbenzaldehyde and an appropriate amine. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Lewis acids such as titanium tetrachloride or boron trifluoride
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions and can be scaled up efficiently. The use of automated reactors and in-line purification systems is common in industrial settings.
化学反应分析
Types of Reactions
4-(2-Methoxy-5-methylphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(2-Hydroxy-5-methylphenyl)azetidin-2-one.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(2-Hydroxy-5-methylphenyl)azetidin-2-one
Reduction: 4-(2-Methoxy-5-methylphenyl)azetidine
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
4-(2-Methoxy-5-methylphenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用机制
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)azetidin-2-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The azetidinone ring is known to mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor. Pathways involved include inhibition of bacterial cell wall synthesis and disruption of cancer cell mitosis.
相似化合物的比较
4-(2-Methoxy-5-methylphenyl)azetidin-2-one can be compared with other azetidinone derivatives such as:
- 4-(4-Methoxyphenyl)azetidin-2-one
- 4-(2,4-Dimethoxyphenyl)azetidin-2-one
- 4-(3,4,5-Trimethoxyphenyl)azetidin-2-one
These compounds share the azetidinone core but differ in the substituents on the phenyl ring. The presence of different substituents can significantly alter their chemical reactivity and biological activity. For example, 4-(3,4,5-Trimethoxyphenyl)azetidin-2-one has been studied for its antimitotic properties .
This compound stands out due to its specific substitution pattern, which can influence its solubility, stability, and interaction with biological targets.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
4-(2-methoxy-5-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-7-3-4-10(14-2)8(5-7)9-6-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChI 键 |
IDBQZMUSAOXEHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)C2CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



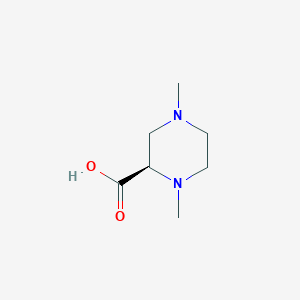
![Tert-butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13330564.png)
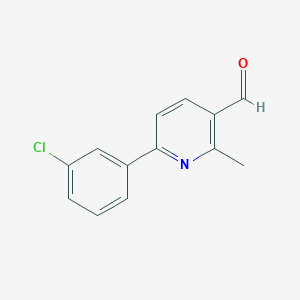
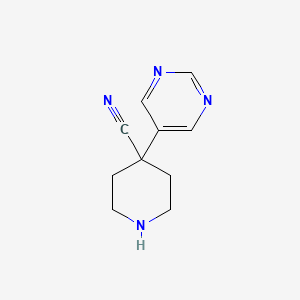
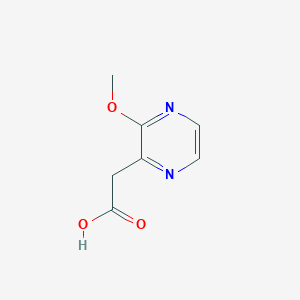
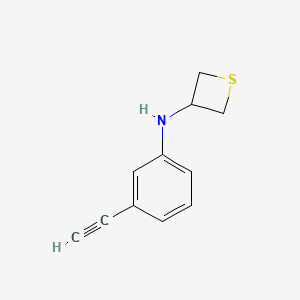
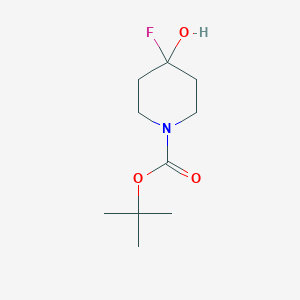
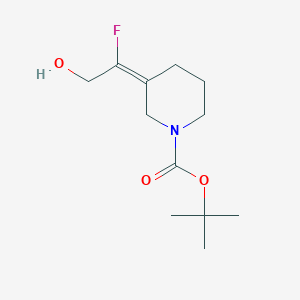
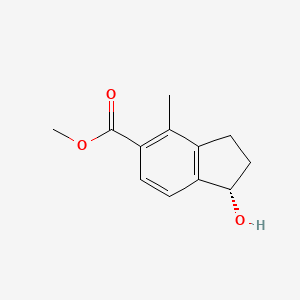
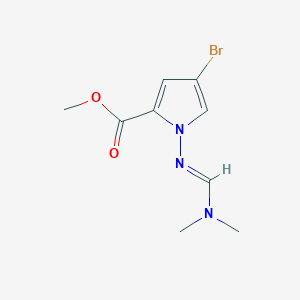
![N-{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}cyclopropanamine](/img/structure/B13330621.png)
![6-(6-Chloropyridin-3-yl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13330625.png)
![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B13330641.png)
